1-Bromo-3,3-dimethylbutane
Overview
Description
1-Bromo-3,3-dimethylbutane is a brominated organic compound that is structurally related to butane, with two methyl groups at the third carbon and a bromine atom at the first carbon. It is a derivative of butane and is used in various chemical reactions due to its reactivity with other compounds.
Synthesis Analysis
The synthesis of brominated organic compounds like 1-bromo-3,3-dimethylbutane often involves halogenation reactions. For instance, a related compound, 1,4-dibromo-2,3-dimethylbuta-1,3-diene, can be synthesized through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane, which suggests that similar brominated butanes could be synthesized through halogenation and subsequent elimination reactions .
Molecular Structure Analysis
The molecular structure of brominated butanes can be complex due to the presence of multiple conformations. For example, 1-bromo-3,3-dimethylbutane and its chlorinated analog have been found to exist in two stable conformations, as evidenced by vibrational spectroscopy studies . This indicates that 1-bromo-3,3-dimethylbutane may also exhibit conformational isomerism.
Chemical Reactions Analysis
Brominated compounds like 1-bromo-3,3-dimethylbutane are typically reactive and can participate in various chemical reactions. For example, the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives can lead to the formation of complex organometallic compounds . This reactivity can be exploited in synthetic chemistry to create a wide range of derivatives and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-3,3-dimethylbutane can be inferred from related compounds. For instance, the crystal structure of 2,3-dibromo-2,3-dimethylbutane at room temperature shows a disordered nature with multiple orientations, which could suggest similar properties for 1-bromo-3,3-dimethylbutane . Additionally, the vibrational and conformational analysis of brominated butanes provides insights into their molecular mechanics and geometrical parameters .
Scientific Research Applications
Vibrational and Conformational Analysis
1-Bromo-3,3-dimethylbutane has been studied for its vibrational and conformational properties. Infrared and Raman spectra analysis revealed that the compound exists in two stable conformations. This study involved vibrational assignments for both conformers, aided by normal coordinate and molecular mechanics calculations (Crowder, 1993).
Organohalogen Compounds Synthesis
Research on organohalogen compounds has involved 1-Bromo-3,3-dimethylbutane. This includes studies on the preparation of related compounds like 1,4-dibromo-2,3-dimethylbuta-1,3-diene, demonstrating its utility in synthesizing complex organohalogen structures (Said & Tipping, 1972).
Reaction Mechanisms with Grignard Reagents
The compound's interaction with Grignard reagents has been a subject of study. For example, research on the reaction of Grignard reagents with related compounds like 2-Bromo-2,3-dimethylbutane provides insights into the behavior of 1-Bromo-3,3-dimethylbutane in similar contexts (Liu, 1956).
Cycloaddition Reactions
Studies have explored the thermal [2+2] cycloaddition reactions involving 1-Bromo-3,3-dimethylbutane. These reactions are significant in forming complex molecular structures, highlighting the compound's role in synthetic chemistry (Toda, Motomura, & Oshima, 1974).
Spectroscopic and Theoretical Investigations
The compound has been used in studies focusing on spectroscopic and theoretical investigations of certain chemical reactions, demonstrating its role in advanced chemical research (Fitjer & Lüttke, 1972).
Dynamics in Plastic Crystalline Phases
Research on the dynamics of dimethylbutanols in plastic crystalline phases includes studies on related compounds like 2,2-Dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol, which share structural similarities with 1-Bromo-3,3-dimethylbutane. This research provides insights into the behavior of such compounds in various phases (Carignani et al., 2018).
Calorimetric Studies and Phase Changes
Calorimetric studies of related compounds like 2,3-Dimethylbutane, which is structurally similar to 1-Bromo-3,3-dimethylbutane, offer insights into the phase changes and thermodynamic properties of such compounds (Adachi, Suga, & Seki, 1971).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3,3-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKZAMCDHKVZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167800 | |
Record name | 1-Bromo-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3-dimethylbutane | |
CAS RN |
1647-23-0 | |
Record name | 1-Bromo-3,3-dimethylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-3,3-DIMETHYLBUTANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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